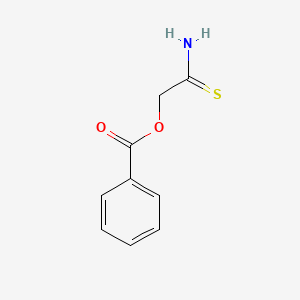

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Structural Analysis and Peptide Mimetics : A study by Amblard et al. (2005) showed that a related compound, Boc-DBT-NH2, adopts a type II′ β-turn in solid state, indicating its potential as a constrained dipeptide mimetic. This insight is valuable for understanding the structural properties and potential applications in peptide research (Amblard et al., 2005).

Synthetic Applications : Research by Levai (2002) focused on the synthesis of 4-Aryl-2-(3-chromonyl)-2,3-dihydro-l,5-benzothiazepines, demonstrating the compound's usefulness in synthetic chemistry and its potential bioactivities (Levai, 2002).

Pharmaceutical Chemistry and Biological Activities : Bairwa and Sharma (2016) noted the significant role of 1,5-benzothizepine moiety in pharmaceutical chemistry due to its various biological activities, motivating the synthesis of new derivatives (Bairwa & Sharma, 2016).

Chemical Synthesis Techniques : Research by Shinkevich et al. (2007) provided insights into chemical synthesis techniques, specifically the aziridine ring opening in related compounds, which is useful for the synthesis of various derivatives (Shinkevich et al., 2007).

Synthesis and Pharmacological Evaluation : Research by Atwal et al. (1987) on 2,5-Dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters revealed their potential as calcium channel blockers, indicating significant pharmaceutical applications (Atwal et al., 1987).

Microwave-Assisted Synthesis : A study by Sharma et al. (2008) demonstrated an efficient synthesis of 1,3-diaryl-2,3-dihydro-1,5-benzothiazepines using microwave-assisted acid catalysis, indicating advancements in synthetic methodologies (Sharma et al., 2008).

Enantioselective Synthesis : Research by Carlier et al. (2006) focused on the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones, highlighting the importance of stereoselectivity in pharmaceutical applications (Carlier et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

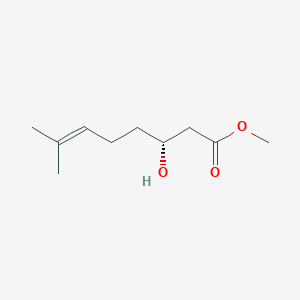

tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSONFJMJNCOAE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458109 |

Source

|

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine | |

CAS RN |

440634-11-7 |

Source

|

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)